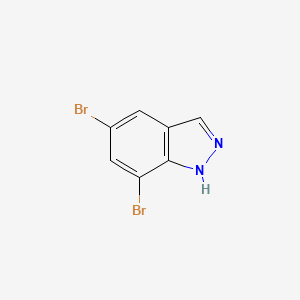

5,7-Dibromo-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Dibromo-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The presence of bromine atoms at the 5 and 7 positions of the indazole ring system suggests potential reactivity that could be exploited in various chemical reactions, particularly in the synthesis of compounds with potential biological activities.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, 1-substituted-1H-indazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction that provides the desired products in moderate to excellent yields . Although this method does not directly pertain to 5,7-dibromo-1H-indazole, it highlights a general approach to indazole synthesis that could potentially be adapted for the synthesis of dibromo-indazole derivatives.

Molecular Structure Analysis

Indazole compounds typically have a planar ring structure, as observed in the case of 1,5-dinitro-1H-indazole, where the indazole ring is planar and the substituents can exhibit varying degrees of twist out of the plane . This planarity is a common feature among indazole derivatives and is likely to be present in 5,7-dibromo-1H-indazole as well, although specific structural data for this compound is not provided.

Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions. For example, dibromo-triazoles, which share the dibromo substitution pattern with 5,7-dibromo-1H-indazole, can be synthesized and further reacted with nucleophiles such as hydroxylamine-O-sulphonic acid to yield amino derivatives . This suggests that 5,7-dibromo-1H-indazole could also be amenable to nucleophilic substitution reactions, potentially leading to a wide range of functionalized indazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-dibromo-1H-indazole can be inferred from related compounds. Indazole derivatives are generally characterized by their high biological activity, low toxicity, and high systemic nature, making them valuable in medicinal chemistry . The presence of bromine atoms in the 5,7-dibromo-1H-indazole molecule could enhance its reactivity, making it a suitable intermediate for further chemical transformations. The bromine atoms may also influence the compound's lipophilicity, boiling point, and density.

Aplicaciones Científicas De Investigación

Therapeutic Applications

5,7-Dibromo-1H-indazole is a derivative of the indazole family, which includes compounds that are of significant interest in pharmacological research due to their wide range of biological activities. Indazole derivatives have been explored for their potential in therapeutic applications, particularly in anticancer and anti-inflammatory treatments. Research suggests that indazole derivatives exhibit promising activities against various cancer types and inflammatory disorders. These compounds have been the subject of numerous patents, highlighting their potential as novel therapeutic agents. The indazole scaffold's pharmacological importance is underscored by its presence in compounds with potential therapeutic value, leading to the development of novel indazole-based drugs (Ireen Denya, S. Malan, J. Joubert, 2018; Yichao Wan, Shen-Nan He, Wei Li, Zilong Tang, 2019).

Chemical Synthesis and Biological Activities

Indazoles, including 5,7-Dibromo-1H-indazole derivatives, are integral to the development of new drugs due to their diverse biological activities. The chemistry and biology of indoles and indazoles have been extensively studied, revealing their potential in creating antibacterial, anticancer, antioxidant, and anti-inflammatory drugs. These derivatives' wide-ranging activities make them valuable for further pharmaceutical exploration and development (N. Ali, B. Dar, V. Pradhan, M. Farooqui, 2013).

Synthetic Strategies and Catalysis

The synthesis of functionalized indazole derivatives, including 5,7-Dibromo-1H-indazole, is a key area of research. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as effective strategies for constructing these derivatives. Such synthetic approaches offer improved tolerance in medicinal applications, functional flexibility, and structural complexity, contributing to the development of indazole-based compounds with enhanced pharmacological properties (Pezhman Shiri, A. Roosta, W. Dehaen, A. Amani, 2022).

Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide molecules, including those derived from indazoles like 5,7-Dibromo-1H-indazole, have shown significant potential in organic synthesis, catalysis, and drug applications. These derivatives exhibit anticancer, antibacterial, and anti-inflammatory activities, highlighting the versatility and medicinal relevance of the heterocyclic N-oxide motif in drug development (Dongli Li, Panpan Wu, N. Sun, Yu-Jing Lu, Wing‐Leung Wong, Z. Fang, Kun Zhang, 2019).

Safety And Hazards

This chemical is considered hazardous. It is toxic if swallowed and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle it with appropriate safety measures, including wearing personal protective equipment, avoiding dust formation, and using it only under a chemical fume hood .

Direcciones Futuras

The synthesis of indazoles, including 5,7-Dibromo-1H-indazole, is a topic of ongoing research. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, and these heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include optimizing synthetic schemes and improving the yields of these reactions .

Propiedades

IUPAC Name |

5,7-dibromo-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDPXXDRYPLLKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605309 |

Source

|

| Record name | 5,7-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromo-1H-indazole | |

CAS RN |

50477-28-6 |

Source

|

| Record name | 5,7-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)